Benzthiaze

Benzothiazines are a class of organic compounds characterized by the presence of a benzene ring fused to a thiazine ring. These heterocyclic compounds exhibit a wide range of biological activities and applications due to their structural versatility. Benzothiazines are commonly used in pharmaceuticals, particularly as analgesic, anti-inflammatory, and antihypertensive agents. They also find utility in various other fields such as agrochemicals for pest control and as intermediates in the synthesis of dyes and pigments. The unique electronic properties derived from their thiazine moiety contribute to their diverse functionality. Notably, these compounds often display good lipophilicity, making them suitable for oral administration. Research on benzothiazines continues to explore new therapeutic applications, driven by their potential as lead structures in drug discovery efforts.

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

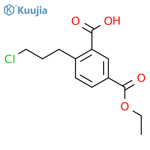

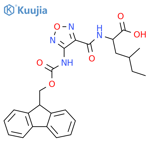

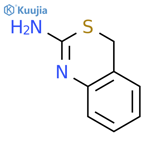

|

N-(2-methylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide | 134616-45-8 | C17H16N2O2S |

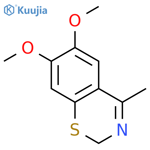

|

2H-1,3-Benzothiazine, 6,7-dimethoxy-4-methyl- | 59484-83-2 | C11H13NO2S |

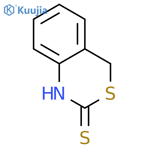

|

4H-3,1-benzothiazine-2-thiol | 493-64-1 | C8H7NS2 |

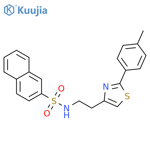

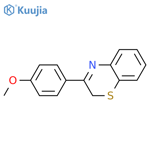

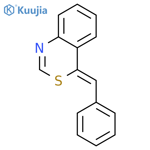

|

3-(4-Methoxyphenyl)-2H-benzo1,4thiazine | 76148-93-1 | C15H13NOS |

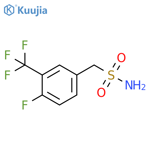

|

4H-3,1-Benzothiazin-2-amine | 78959-46-3 | C8H8N2S |

|

4H-3,1-Benzothiazine, 4-(phenylmethylene)-, (4Z)- | 647025-75-0 | C15H11NS |

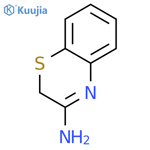

|

2H-1,4-Benzothiazin-3-amine | 65242-80-0 | C8H8N2S |

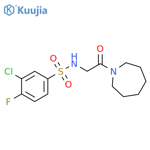

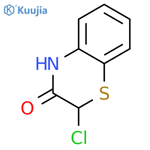

|

2-chloro-3,4-dihydro-2H-1,4-benzothiazin-3-one | 55043-49-7 | C8H6ClNOS |

|

4H-3,1-Benzothiazine-4-thione, 2-(4-methylphenyl)- | 53628-15-2 | C15H11NS2 |

|

3H-Phenothiazine-2,3(10H)-dione, 8-chloro- | 52174-39-7 | C12H6ClNO2S |

Verwandte Literatur

-

Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501

-

Elzbieta Frackowiak Phys. Chem. Chem. Phys., 2007,9, 1774-1785

-

Rawad Tadmouri,Jean Claude Micheau,Véronique Pimienta Soft Matter, 2011,7, 8741-8744

-

4. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149

-

Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676

Empfohlene Lieferanten

-

Chong Da Prostaglandin Fine Chemicals Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Shandong Feiyang Chemical Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Hubei Rhino Pharmaceutical Tech Co.,Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Wuhan ChemNorm Biotech Co.,Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Shanghai Xinsi New Materials Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte